Oxetan-2-ylmethyl 4-methylbenzenesulfonate
Overview
Description
Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H14O4S and a molecular weight of 242.3 g/mol . It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is known for its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of oxetan-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxetan-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Hydrolysis: This reaction is usually performed in aqueous basic conditions, often using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are substituted oxetane derivatives and 4-methylbenzenesulfonic acid.
Hydrolysis: The primary products are oxetan-2-ylmethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Oxetan-2-ylmethyl 4-methylbenzenesulfonate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of Oxetan-2-ylmethyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in various synthetic applications to introduce oxetane moieties into target molecules. The oxetane ring itself can influence the solubility, lipophilicity, and metabolic stability of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
Oxetan-2-ylmethanol: This compound is a precursor in the synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate and shares the oxetane ring structure.
4-Methylbenzenesulfonyl chloride: This reagent is used in the synthesis of this compound and contains the sulfonate group.
Uniqueness
This compound is unique due to the combination of the oxetane ring and the sulfonate group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
oxetan-2-ylmethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSILSHSVRRBST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552656 | |
Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115845-51-7 | |
Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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